molecular formula C54H39B3O3 B1417979 2,4,6-Tris(m-terphenyl-5'-yl)boroxin CAS No. 909407-14-3

2,4,6-Tris(m-terphenyl-5'-yl)boroxin

Cat. No. B1417979
M. Wt: 768.3 g/mol
InChI Key: MWZSDMFLGCWWSC-UHFFFAOYSA-N
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Description

2,4,6-Tris(m-terphenyl-5’-yl)boroxin is an aryl boron, borixine-derived compound . Its molecular formula is C54H39B3O3 . The IUPAC name for this compound is 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane .


Molecular Structure Analysis

The molecular weight of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is 768.33 . The SMILES representation of the molecule is B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

The molecular formula of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is C54H39B3O3 . Its molecular weight is 768.33 .

Scientific Research Applications

Hybrid Triazine-Boron Two-Dimensional Covalent Organic Frameworks

2,4,6-Tris(4'-bromophenyl)-1,3,5-triazine, a related compound, has been used in the synthesis of hybrid triazine-boron two-dimensional covalent organic frameworks (COFs). These materials exhibit good porosity and sorption properties, with significant nitrogen uptake and high thermal stability. Their applications could include gas storage and catalysis due to their porous structure and thermal resistance (Gontarczyk et al., 2017).

Synthesis and Structure in Cross-Coupling Reactions

Research has demonstrated the use of tris(4-ferrocenylphenyl)boroxine, a compound related to 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, in cross-coupling reactions to produce organic compounds with potential applications in materials science and pharmaceuticals (Makarov et al., 2004).

Potential Electrochemically Active Boronic Acid-Based Glucose Sensors

2,4,6-Tris[2-(N-ferrocenylmethyl-N-methylaminomethyl)phenyl]boroxin, a derivative, was investigated for its potential in glucose complexation, indicating applications in the development of electrochemically active boronic acid-based glucose sensors. These could have significant implications in medical diagnostics (Norrild & Søtofte, 2002).

Fluorinated Boroxine-Based Anion Receptors for Lithium-Ion Batteries

Novel fluorinated boroxines, including derivatives of 2,4,6-Tris(m-terphenyl-5'-yl)boroxin, have been explored for their applications in lithium-ion batteries. They show potential in enhancing ionic conductivity, which is crucial for the performance of these batteries (Nair et al., 2009).

Safety And Hazards

The safety data sheet for 2,4,6-Tris(m-terphenyl-5’-yl)boroxin suggests that it may decompose upon combustion or in high temperatures to generate poisonous fume . It’s recommended to use personal protective equipment, keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSDMFLGCWWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H39B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659955
Record name 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(m-terphenyl-5'-yl)boroxin

CAS RN

909407-14-3
Record name Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909407-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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